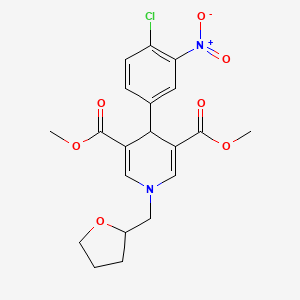![molecular formula C18H13F2NO5S B3957796 2-({1-[4-(Difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B3957796.png)
2-({1-[4-(Difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid
Vue d'ensemble
Description
2-({1-[4-(Difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid is a complex organic compound characterized by the presence of a difluoromethoxy group, a dioxopyrrolidinyl group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(Difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid typically involves multiple steps, including the introduction of the difluoromethoxy group, the formation of the dioxopyrrolidinyl ring, and the attachment of the benzoic acid moiety. Common reagents used in these reactions include difluoromethoxybenzene, pyrrolidine derivatives, and benzoic acid derivatives. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various industries .
Analyse Des Réactions Chimiques
Types of Reactions
2-({1-[4-(Difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., sodium chlorite), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-({1-[4-(Difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical products
Mécanisme D'action
The mechanism of action of 2-({1-[4-(Difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition can lead to reduced expression of proteins associated with fibrosis and inflammation, making the compound a potential therapeutic agent for conditions such as idiopathic pulmonary fibrosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Difluoromethoxy)benzoic acid: Shares the difluoromethoxy group but lacks the dioxopyrrolidinyl and sulfanyl groups.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Similar in structure but with a cyclopropylmethoxy group instead of the dioxopyrrolidinyl group
Uniqueness
2-({1-[4-(Difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO5S/c19-18(20)26-11-7-5-10(6-8-11)21-15(22)9-14(16(21)23)27-13-4-2-1-3-12(13)17(24)25/h1-8,14,18H,9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUNDMKBSBSVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC(F)F)SC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-bromophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3957721.png)
![2-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B3957729.png)
![1-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-4-NITROPHENYL}-4-(METHYLSULFONYL)PIPERAZINE](/img/structure/B3957734.png)

![2-nitro-N-[2,2,2-trichloro-1-({[(4-fluorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3957744.png)
![6-chloro-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3957751.png)
![5-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoic acid](/img/structure/B3957759.png)

![3-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3957786.png)
![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzenesulfonate](/img/structure/B3957787.png)
![4-{5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-nitrophenyl}morpholine](/img/structure/B3957793.png)

![4-butoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B3957813.png)
